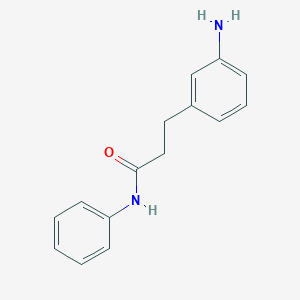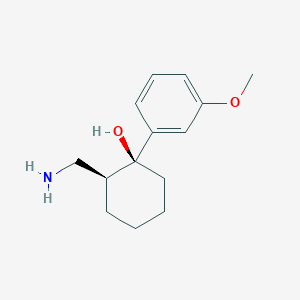
(-)-N,N-Bisdesmethyl Tramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N,N-Bisdesmethyl Tramadol is a derivative of tramadol, an opioid analgesic used to treat moderate to severe pain. Tramadol is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. This compound is one of the metabolites formed during the metabolism of tramadol in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N,N-Bisdesmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups from the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-N,N-Bisdesmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, tramadol.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced tramadol, and various substituted analogs with potentially different pharmacological profiles.
Scientific Research Applications
(-)-N,N-Bisdesmethyl Tramadol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of tramadol.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research focuses on its potential therapeutic effects and side effects compared to tramadol.
Industry: It is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
(-)-N,N-Bisdesmethyl Tramadol exerts its effects primarily through its interaction with opioid receptors, particularly the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The compound’s dual mechanism of action contributes to its effectiveness in pain management.
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound with similar analgesic properties but different metabolic profile.
O-desmethyltramadol: Another metabolite of tramadol with higher affinity for opioid receptors.
Codeine: An opioid analgesic with a similar mechanism of action but different chemical structure.
Uniqueness
(-)-N,N-Bisdesmethyl Tramadol is unique due to its specific metabolic pathway and its dual mechanism of action, which combines opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This combination provides a broader spectrum of analgesic effects compared to other similar compounds.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m0/s1 |
InChI Key |
QNPPIKMBCJUUTG-GXTWGEPZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@]2(CCCC[C@H]2CN)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


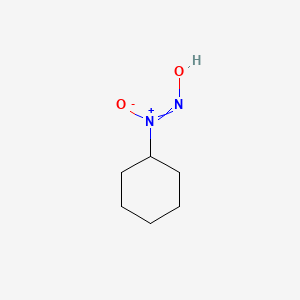
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)



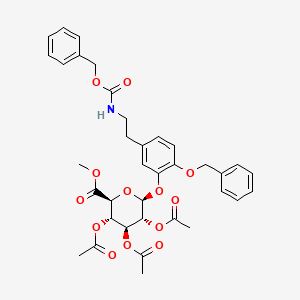
![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)


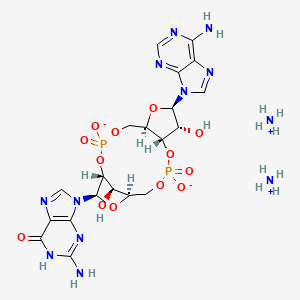
![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
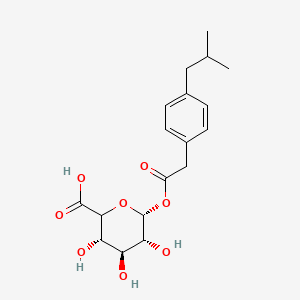
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
